molecular formula C13H16O B1589678 5-Tert-butyl-2,3-dihydroinden-1-one CAS No. 4600-86-6

5-Tert-butyl-2,3-dihydroinden-1-one

Cat. No.: B1589678
CAS No.: 4600-86-6
M. Wt: 188.26 g/mol
InChI Key: IIJPVOVAVTZFRH-UHFFFAOYSA-N
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Description

5-Tert-butyl-2,3-dihydroinden-1-one: is a synthetic organic compound with the molecular formula C13H16O and a molecular weight of 188.26 g/mol . This compound is known for its excellent chemical and biological properties, making it widely used in scientific research and industry.

Scientific Research Applications

Chemistry: 5-Tert-butyl-2,3-dihydroinden-1-one is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to 5-tert-butyl-2,3-dihydroinden-1-one, bind with high affinity to multiple receptors . This suggests that this compound may also interact with a variety of cellular targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 18827 g/mol suggests that it may have favorable bioavailability characteristics.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored in a sealed container at room temperature , suggesting that it may be sensitive to environmental conditions such as humidity and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2,3-dihydroinden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable indene derivative with tert-butyl groups in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butyl-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

    2,3-Dihydroinden-1-one: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    5-Methyl-2,3-dihydroinden-1-one: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.

Uniqueness: 5-Tert-butyl-2,3-dihydroinden-1-one is unique due to the presence of the tert-butyl group, which enhances its stability and alters its reactivity compared to similar compounds. This structural feature makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

5-tert-butyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJPVOVAVTZFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452543
Record name 5-tert-butyl-2,3-dihydroinden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4600-86-6
Record name 5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4600-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-butyl-2,3-dihydroinden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Inden-1-one, 5-(1,1-dimethylethyl)-2,3-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-(4-tert-Butyl-phenyl)-3-chloro-propan-1-one (45.6 g, 447 mmol) was taken up in concentrated sulfuric acid (200 mL) and the resulting mixture was heated to 100° C. with stirring for 2.5 hours. TLC indicated that all of the starting material had been consumed. After cooling to room temperature, the reaction mixture was very carefully poured onto about 1 Kg of crushed ice. Then some diethyl ether was added and the mixture was stirred carefully until it had cooled to about room temperature. Ethyl acetate (1200 mL) was added and after partitioning, the layers were separated. The acidic layer was then further extracted with ethyl acetate (2×200 mL). The combined ethyl acetate layers were washed with saturated sodium bicarbonate (5×300 mL). Finally the ethyl acetate layer was dried over magnesium sulfate, filtered, concentrated and pumped to dryness to afford the title compound as a colorless oil (15.764 g).
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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